molecular formula C14H28O2 B14611467 2,2-Dipropyloctanoic acid CAS No. 60631-29-0

2,2-Dipropyloctanoic acid

Cat. No.: B14611467
CAS No.: 60631-29-0
M. Wt: 228.37 g/mol
InChI Key: KUTCZKWCZNAIJY-UHFFFAOYSA-N
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Description

2,2-Dipropyloctanoic acid is an organic compound belonging to the class of carboxylic acids It is characterized by the presence of two propyl groups attached to the second carbon of an octanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dipropyloctanoic acid can be synthesized through several methods:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation processes or hydrolysis reactions. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dipropyloctanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), ozone (O₃)

    Reducing Agents: Lithium aluminum hydride (LiAlH₄)

    Catalysts: Acid or base catalysts for hydrolysis reactions

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols

    Substitution: Various substituted carboxylic acids

Mechanism of Action

The mechanism of action of 2,2-dipropyloctanoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dipropylpentanoic acid
  • 2,2-Dipropylhexanoic acid
  • 2,2-Dipropylheptanoic acid

Uniqueness

2,2-Dipropyloctanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties compared to its analogs . This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

60631-29-0

Molecular Formula

C14H28O2

Molecular Weight

228.37 g/mol

IUPAC Name

2,2-dipropyloctanoic acid

InChI

InChI=1S/C14H28O2/c1-4-7-8-9-12-14(10-5-2,11-6-3)13(15)16/h4-12H2,1-3H3,(H,15,16)

InChI Key

KUTCZKWCZNAIJY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCC)(CCC)C(=O)O

Origin of Product

United States

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